1-乙炔基-4-异丙氧基苯

描述

Synthesis Analysis

The synthesis of similar compounds involves reactions with a large excess of 1,4-bis(ethynyl)benzene catalyzed with copper(I) iodide . The corresponding 1:2 metal to ligand ratio reaction produced unidentified orange solids .

Chemical Reactions Analysis

While specific chemical reactions involving “1-Ethynyl-4-isopropoxy-benzene” are not mentioned in the search results, benzene derivatives are known to undergo nucleophilic reactions .

科学研究应用

Application 1: Electro-Optical Properties of Blue Phase Liquid Crystals

- Summary of Application: The effects of the fluorinated monomer with an ethynyl group on the electro-optical properties of polymer-stabilized blue phase liquid crystals (PSBPLCs) were investigated in different polymer systems .

- Methods of Application: The study involved the use of a fluorinated ethynyl-containing monomer, 1-Ethynyl-4-(trifluoromethyl)benzene (ETB), to investigate its effects on the electro-optical properties of PSBPLCs .

- Results or Outcomes: In rigid polymer systems, the Kerr constant can be increased by about 27.6%, while keeping a microsecond response time. In soft polymer systems, hysteresis decreased by about 45.5% and residual birefringence can be reduced from 1.85% to 0.6% .

Application 2: Formation of 1-ethynyl-1H-silole

- Summary of Application: The reaction of silicon atoms with benzene molecules in solid neon was studied using matrix isolation infrared spectroscopy .

- Methods of Application: The study involved the reaction of silicon atoms with benzene to form a five-membered ring 1-ethynyl-1H-silole . The reaction intermediates and products were identified using carbon-13 and deuterium isotopic shifts as well as quantum-chemical calculations .

- Results or Outcomes: A previously unconsidered five-membered ring 1-ethynyl-1H-silole is generated as the final product under broadband UV light irradiation . The underlying reaction mechanism of complex A photo-isomerizing to species B and C is discussed in detail, which shows a remarkable boron-silicon diagonal relationship as compared to the reaction of boron with benzene in forming borole derivatives .

Application 3: Synthesis of Benzene Derivatives

- Summary of Application: Benzene can undergo electrophilic aromatic substitution because aromaticity is maintained .

- Methods of Application: The study involved the reaction of benzene with an electrophile. One carbon gets a positive charge the other forms a C-E bond. This forms the arenium ion .

- Results or Outcomes: The arenium ion is conjugated but not aromatic. The LPE on a base attacks the hydrogen. This causes the e- in the C-H bond to form a C-C double bond and aromaticity is reformed .

Application 4: Antibacterial Activity of Isopropoxy Benzene Guanidine

- Summary of Application: This study investigated the antibacterial activities of a novel substituted benzene guanidine analog, namely, isopropoxy benzene guanidine (IBG), against Riemerella anatipestifer .

- Methods of Application: The in vitro and in vivo antibacterial activities of IBG were investigated using the microdilution method, time-killing curve, and a pericarditis model .

- Results or Outcomes: The minimal inhibitory concentration (MIC) range of IBG for R. anatipestifer was 0.5–2 μg/mL. Time-killing curves showed a concentration-dependent antibacterial effect. IBG alone or in combination with gentamicin significantly reduced the bacterial load of R. anatipestifer in the pericarditis model .

Application 5: Synthesis of 1-Bromo-4-ethynylbenzene

- Summary of Application: 1-Bromo-4-ethynylbenzene is a chemical compound that can be synthesized for various applications in organic chemistry .

- Methods of Application: The specific methods of synthesis and application can vary depending on the desired end product .

- Results or Outcomes: The outcomes can vary widely depending on the specific application. In general, the synthesis of 1-Bromo-4-ethynylbenzene can provide a useful building block for the synthesis of more complex organic compounds .

安全和危害

属性

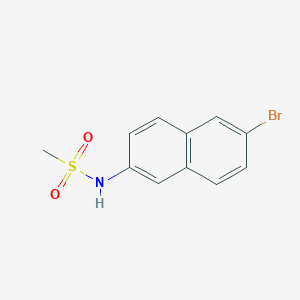

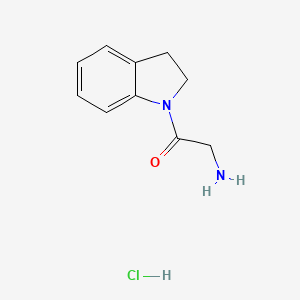

IUPAC Name |

1-ethynyl-4-propan-2-yloxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c1-4-10-5-7-11(8-6-10)12-9(2)3/h1,5-9H,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJEHMBCPVHLCOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60660720 | |

| Record name | 1-Ethynyl-4-[(propan-2-yl)oxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60660720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethynyl-4-isopropoxy-benzene | |

CAS RN |

91142-24-4 | |

| Record name | 1-Ethynyl-4-[(propan-2-yl)oxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60660720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl[5-(3-phenyl-1,2-oxazol-5-yl)pentyl]amine hydrochloride](/img/structure/B1520478.png)

![2-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-1-ethanone hydrochloride](/img/structure/B1520483.png)

![4-Cyclopropyl-5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-amine hydrochloride](/img/structure/B1520489.png)

![{3-[3-(4-Fluorophenyl)-1,2-oxazol-5-yl]propyl}(methyl)amine](/img/structure/B1520490.png)

![1-({6-Chloroimidazo[1,2-a]pyridin-2-yl}methyl)piperazine hydrochloride](/img/structure/B1520494.png)

![3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B1520496.png)